molecular formula C21H18N2O2S B2522545 N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide CAS No. 477497-70-4

N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide

Cat. No.: B2522545
CAS No.: 477497-70-4
M. Wt: 362.45
InChI Key: DDXIFTRIVSTOIX-UHFFFAOYSA-N
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Description

N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including compounds with naphthalen-1yl substituents, showcases the potential of naphthyl-based compounds in developing new materials with specific physical and chemical properties. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, indicating the compound's structural integrity and potential applications in material science and molecular engineering (Özer et al., 2009).

Biological Activity

Research on novel naphthyridine derivatives, including those with methoxy and naphthyl groups, revealed their anticancer activity against human melanoma cells. These studies suggest that similar naphthyl-based compounds could be explored for their therapeutic potentials, such as inducing apoptosis or necroptosis in cancer cells, which could lead to the development of new anticancer drugs (Kong et al., 2018).

Environmental and Pharmaceutical Applications

The modification and functionalization of naphthyl-based compounds have been explored for environmental applications, such as the degradation of pharmaceuticals like naproxen in water treatment processes. Studies indicate the efficiency of advanced oxidation processes in removing such contaminants, demonstrating the relevance of naphthyl derivatives in environmental science and potentially in the development of green chemistry solutions (Patel et al., 2019).

Material Science and Photophysics

Naphthyl derivatives have also been studied for their optical properties, indicating potential applications in material sciences, particularly in tuning optical properties and enhancing solid-state emission. This research suggests the utility of naphthyl-based compounds in developing new materials for optoelectronic applications (Li et al., 2002).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(2-((2-cyanoethyl)thio)phenyl)-3-methoxy-2-naphthamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity and affecting the metabolic pathways it regulates .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound has been observed to alter gene expression, leading to changes in cellular metabolism and function. For instance, it can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to a cascade of biochemical events, such as the downregulation of metabolic pathways and alterations in gene expression. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound exhibits high stability and activity, but it gradually degrades, leading to a decrease in its biochemical efficacy. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including altered metabolic rates and gene expression profiles .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cellular functions and metabolic activities. At higher doses, it may exhibit toxic effects, such as cellular apoptosis and tissue damage. These adverse effects highlight the importance of dosage regulation in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of lipids and xenobiotics. This interaction can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is crucial for its efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum. This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action. The activity and function of the compound are significantly influenced by its precise localization within the cell .

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-25-19-14-16-8-3-2-7-15(16)13-17(19)21(24)23-18-9-4-5-10-20(18)26-12-6-11-22/h2-5,7-10,13-14H,6,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXIFTRIVSTOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3SCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.